molecular formula C10H8BrNO B3246132 4-Bromo-3-oxo-2-phenylbutanenitrile CAS No. 175432-90-3

4-Bromo-3-oxo-2-phenylbutanenitrile

Cat. No.: B3246132
CAS No.: 175432-90-3
M. Wt: 238.08 g/mol
InChI Key: SOGLZSJNZSEDMH-UHFFFAOYSA-N
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Description

4-Bromo-3-oxo-2-phenylbutanenitrile is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-oxo-2-phenylbutanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-oxo-2-phenylbutanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-oxo-2-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-10(13)9(7-12)8-4-2-1-3-5-8/h1-5,9H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGLZSJNZSEDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide to the Physical Characteristics and Melting Point of 1-Bromopinacolone (CAS 5469-26-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical research and pharmaceutical development, an accurate understanding of a compound's physical and chemical properties is fundamental. These characteristics not only confirm the identity and purity of a substance but also dictate its behavior in various applications, from synthetic reactions to formulation processes. This guide provides an in-depth examination of the physical properties of the compound identified by CAS number 5469-26-1, known as 1-Bromopinacolone.

1-Bromopinacolone is a brominated ketone utilized in organic synthesis, often serving as a reactive intermediate in the production of more complex molecules, including potential pharmaceutical and agrochemical agents.[1][2] Its utility as a building block makes the verification of its physical parameters, particularly its melting point, a critical step for ensuring the quality and consistency of starting materials in a research or manufacturing workflow.

This document will detail the known physical characteristics of 1-Bromopinacolone and provide a comprehensive, field-proven protocol for the experimental determination of its melting point. The methodologies described are grounded in established principles to ensure self-validating and reproducible results.

Chemical Identity and Physical Properties of CAS 5469-26-1

The compound registered under CAS number 5469-26-1 is systematically named 1-bromo-3,3-dimethylbutan-2-one.[3][4] It is also commonly referred to by several synonyms, including 1-Bromopinacolone, Bromomethyl tert-butyl ketone, and Bromopinacolone.[5][6][7]

Chemical Structure:

The key physical and chemical properties of 1-Bromopinacolone are summarized in the table below. These values are critical reference points for handling, storage, and application of the compound.

PropertyValueSource(s)
CAS Number 5469-26-1[3][8]
IUPAC Name 1-bromo-3,3-dimethylbutan-2-one[3][4]
Molecular Formula C₆H₁₁BrO[3][8]
Molecular Weight 179.05 g/mol [3][8]
Appearance Colorless to pale yellow or yellow-brownish liquid[2]
Melting Point -10 °C (lit.)[6]
Boiling Point 188-194 °C (lit.)[2][6]
Density 1.331 g/mL at 25 °C (lit.)[2][6]
Refractive Index (n20/D) 1.466 (lit.)[2][6]
Solubility Insoluble in water[2]

The Principle of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of even small amounts of impurities will typically cause a depression of the melting point and a broadening of the melting range.[9] Therefore, melting point determination is a fundamental and highly effective technique for assessing the purity of a crystalline compound.[1][10]

The capillary method is the most widely recognized and pharmacopeia-accepted technique for melting point determination.[1][11] It involves heating a small, powdered sample in a thin glass capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[10]

Experimental Protocol: Capillary Melting Point Determination

This section outlines a detailed, step-by-step methodology for determining the melting point of a compound like 1-Bromopinacolone, which has a very low melting point and is a liquid at room temperature. The procedure must be adapted for sub-ambient temperature measurement.

Causality Behind Experimental Choices:

  • Sample Purity: The sample must be pure and dry. Solvents or other contaminants can act as impurities, leading to an inaccurate, depressed melting point.[12]

  • Particle Size: Grinding the solid sample ensures uniform packing and efficient heat transfer throughout the sample.[13]

  • Packing: Proper packing to a height of 2-3 mm is crucial. Too much sample will result in a larger temperature gradient across the sample, causing a broadened melting range.[12][14]

  • Heating Rate: A slow, controlled heating rate (1-2°C per minute) near the melting point is critical for allowing the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.[15]

Methodology:

  • Sample Preparation: a. Chill a small, anhydrous sample of 1-Bromopinacolone until it solidifies completely. This can be achieved using a cold plate or a dry ice/acetone bath. b. Working quickly in a cold, dry environment (like a glove box with a cooled stage), finely grind the solidified sample into a powder using a pre-chilled mortar and pestle.[13] This ensures homogeneity. c. Press the open end of a glass capillary tube into the powdered sample.[12] d. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times.[12] e. Continue until the sample is packed to a height of 2-3 mm.[15][16]

  • Apparatus Setup: a. Use a melting point apparatus capable of sub-ambient temperature control. b. Calibrate the apparatus using appropriate reference standards with known melting points near -10°C.[17] c. Insert the packed capillary tube into the sample holder of the apparatus.[13]

  • Melting Point Measurement: a. Rapidly cool the heating block to a temperature approximately 15-20°C below the expected melting point of -10°C. b. Once the starting temperature has stabilized, begin heating at a controlled rate. A common practice is to first perform a rapid determination (heating at 10-15°C/minute) to find an approximate melting range.[9] c. For an accurate measurement, use a fresh sample and cool the apparatus again. Set the heating rate so that the temperature rises no faster than 1-2°C per minute as it approaches the expected melting point.[15][16] d. Observe the sample through the magnified viewfinder. e. Record the temperature at which the first droplet of liquid appears (the onset of melting).[12] f. Continue heating at the slow rate and record the temperature at which the last solid particle melts into a clear liquid (complete melting).[15] g. The recorded values represent the melting range. For a pure compound, this range should be narrow.

  • Post-Measurement: a. Allow the apparatus to cool. b. Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube, as the thermal history of the sample can affect its melting behavior.[12]

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a solid sample.

MeltingPointWorkflow Workflow for Capillary Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_recording Data Recording prep1 Obtain pure, dry solid sample prep2 Grind sample to a fine powder prep1->prep2 prep3 Load sample into capillary tube (2-3 mm) prep2->prep3 prep4 Pack sample tightly prep3->prep4 measure1 Place capillary in apparatus prep4->measure1 Insert Sample measure2 Heat rapidly to ~20°C below expected M.P. measure1->measure2 measure3 Reduce heating rate to 1-2°C per minute measure2->measure3 measure4 Observe sample measure3->measure4 record1 Record T₁: First liquid droplet appears measure4->record1 Identify Onset record2 Record T₂: All solid disappears record1->record2 record3 Calculate Melting Range (T₁ - T₂) record2->record3

Caption: A flowchart of the capillary method for melting point determination.

Conclusion

The physical characteristics of 1-Bromopinacolone (CAS 5469-26-1), particularly its melting point of -10°C, are defining parameters for its identification and quality assessment. The protocol detailed in this guide provides a robust and reliable method for the experimental verification of this property. By adhering to the principles of careful sample preparation and controlled heating, researchers and drug development professionals can ensure the integrity of their materials, which is a cornerstone of reproducible and high-quality scientific outcomes.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Lambda Photometrics Ltd. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Apparatus Experimental Manual. Retrieved from [Link]

  • BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • SRS. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • NIST. (n.d.). 2-Butanone, 1-bromo-3,3-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). Bromopinacolone. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Bromopinacolone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Pharmacophore Potential of 4-Bromo-3-oxo-2-phenylbutanenitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of efficient lead generation. This guide delves into the pharmacophoric potential of the 4-Bromo-3-oxo-2-phenylbutanenitrile scaffold, a structure of significant interest due to its unique combination of chemical features. We will explore its synthesis, characterize its key structural attributes, and construct a predictive pharmacophore model. This model serves as a powerful tool for virtual screening, enabling the identification of potential biological targets and paving the way for novel therapeutic applications. The strategic inclusion of a bromine atom is critically examined for its potential to form halogen bonds, enhance binding affinity, and modulate pharmacokinetic properties. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, blending established theoretical principles with actionable experimental and computational protocols.

Introduction: Identifying a Scaffold of Therapeutic Promise

The journey of a drug from concept to clinic is arduous and expensive. A key strategy to mitigate risk and accelerate this process is to focus on molecular scaffolds that have a proven track record of biological activity. These "privileged structures" offer a validated starting point for the design of new, potent, and selective therapeutic agents.

The 3-Oxo-2-phenylbutanenitrile Core: A Foundation of Versatility

The 3-oxo-2-phenylbutanenitrile moiety is a prominent feature in a variety of biologically active compounds. Its constituent parts—a ketone, a nitrile group, and a phenyl ring—provide a rich array of potential interactions with biological macromolecules. The nitrile group, in particular, is a fascinating pharmacophore; it can act as a hydrogen bond acceptor, a bioisostere for carbonyls or halogens, and its strong dipole can facilitate crucial polar interactions within a binding site.[1][2] Derivatives of this core have been explored for a range of activities, including antibacterial and anticancer properties, underscoring its versatility in medicinal chemistry.[3]

The Strategic Introduction of Bromine: More Than Just a Halogen

The modification of a lead compound with halogen atoms is a time-tested strategy in drug design.[4][5] While often used to increase lipophilicity, the introduction of bromine offers more nuanced advantages. Bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring on a protein.[4][6][7] This interaction can significantly enhance binding affinity and selectivity.[8] Furthermore, bromination can influence a molecule's metabolic profile and duration of action.[6][7] Our focus on the 4-Bromo-3-oxo-2-phenylbutanenitrile scaffold is therefore deliberate, aimed at harnessing these properties to unlock new therapeutic potential.

Synthesis and Characterization of the Scaffold

A robust and reproducible synthetic route is paramount for any scaffold intended for drug discovery campaigns. The 4-Bromo-3-oxo-2-phenylbutanenitrile scaffold can be synthesized through a targeted bromination of a suitable precursor.

General Synthetic Protocol

A plausible and efficient method for synthesizing the target scaffold involves the α-bromination of 3-oxo-2-phenylbutanenitrile. This reaction leverages the acidic nature of the α-proton, facilitated by the adjacent ketone and nitrile groups, to introduce a bromine atom at the 4-position.

Step-by-Step Protocol:

  • Precursor Preparation: Begin with the commercially available 3-oxo-2-phenylbutanenitrile.[9][10]

  • Enolate Formation: Dissolve the precursor in a suitable aprotic solvent (e.g., tetrahydrofuran) and cool to 0°C. Add a non-nucleophilic base, such as sodium hydride or lithium diisopropylamide, dropwise to generate the enolate. The choice of base is critical to avoid side reactions with the nitrile or ketone functionalities.

  • Bromination: While maintaining the low temperature, slowly add a solution of a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, dissolved in the same solvent. The slow addition is crucial to control the reaction's exothermicity and prevent multiple brominations.

  • Reaction Quenching: Once the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine, followed by water.

  • Extraction and Purification: Extract the crude product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue using column chromatography on silica gel to yield the pure 4-Bromo-3-oxo-2-phenylbutanenitrile.[11]

Visualizing the Synthesis

The synthetic pathway can be summarized with the following reaction scheme:

Caption: Synthetic route to 4-Bromo-3-oxo-2-phenylbutanenitrile.

Spectroscopic Confirmation

The identity and purity of the synthesized scaffold must be confirmed through rigorous spectroscopic analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show characteristic signals for the phenyl protons (multiplet, ~7.4 ppm), the methine proton at the chiral center (singlet, ~5.0 ppm), and the methyl protons of the bromoacetyl group (singlet, ~4.5 ppm). The integration of these signals should correspond to a 5:1:2 ratio.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the carbonyl carbon (~190 ppm), the nitrile carbon (~115 ppm), the aromatic carbons (~128-135 ppm), the chiral center carbon (~50 ppm), and the bromomethyl carbon (~35 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight of the compound (C₁₀H₈BrNO, MW: 238.08).[11] The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a key diagnostic feature.

Crafting the Pharmacophore Model

A pharmacophore model is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity.[12][13] For a novel scaffold like ours, a ligand-based approach is the most logical starting point.

Computational Workflow: From Structure to Hypothesis

The generation of a robust pharmacophore model is a multi-step computational process. The goal is to identify the low-energy, biologically relevant conformation of the scaffold and map its key chemical features.

G cluster_workflow Pharmacophore Model Generation Workflow A 1. 2D to 3D Structure Conversion of 4-Bromo-3-oxo-2-phenylbutanenitrile B 2. Conformational Analysis (e.g., Monte Carlo or Systematic Search) A->B C 3. Energy Minimization (Identify low-energy conformers) B->C D 4. Pharmacophore Feature Identification (H-bond donors/acceptors, aromatic, hydrophobic, halogen bond donor) C->D E 5. Hypothesis Generation (3D arrangement of identified features) D->E F 6. Model Validation (Using decoy sets or known actives, if available) E->F

Caption: A potential 5-point pharmacophore model for the scaffold.

Virtual Screening: Unveiling Biological Targets

With a validated pharmacophore model in hand, we can perform virtual screening to search large chemical databases (e.g., ZINC, ChEMBL, PubChem) for compounds that match our 3D query. [12]This process acts as a filter, enriching the hit list with molecules that have a higher probability of being biologically active against the same targets as our scaffold. [13] Step-by-Step Protocol for Virtual Screening:

  • Database Preparation: Obtain and prepare a 3D conformer database of commercially available or known compounds. Ensure the database molecules are properly ionized and energy-minimized.

  • Pharmacophore Screening: Use the generated pharmacophore hypothesis as a 3D query to screen the prepared database. The software will search for molecules that can map their chemical features onto the query's features within the specified distance tolerances.

  • Hit List Generation: Collect all molecules that successfully map to the pharmacophore model into a "hit list."

  • Filtering and Analysis:

    • Fitness Score: Rank the hits based on a fitness score, which quantifies how well each molecule matches the pharmacophore hypothesis. [14] * ADMET Filtering: Apply computational filters to remove compounds with predicted poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties (see Section 5).

    • Structural Diversity: Analyze the hit list to identify diverse chemical scaffolds that satisfy the pharmacophore, which can lead to novel intellectual property.

  • Target Prediction: For the top-ranking, diverse, and drug-like hits, use target prediction algorithms or analyze their known biological activities to infer potential protein targets for the original 4-Bromo-3-oxo-2-phenylbutanenitrile scaffold.

In Silico ADMET Profiling: A Reality Check for Drug-Likeness

Early assessment of ADMET properties is critical to reduce the high attrition rates in drug development. [15][16][17]Various computational tools can predict these properties based on a molecule's structure. [18][19]

Predicted ADMET Properties of the Scaffold

Below is a table summarizing the likely ADMET profile for the 4-Bromo-3-oxo-2-phenylbutanenitrile scaffold, based on established principles like Lipinski's Rule of Five and general structural alerts.

PropertyPredicted ValueRationale & Significance
Molecular Weight 238.08 g/mol < 500: Favorable for oral bioavailability.
LogP (Lipophilicity) ~2.5 - 3.0< 5: Balanced solubility and permeability for membrane passage.
H-Bond Donors 0≤ 5: Good membrane permeability.
H-Bond Acceptors 2 (Ketone O, Nitrile N)≤ 10: Contributes to solubility and target binding.
Blood-Brain Barrier Possible PermeantModerate lipophilicity and low molecular weight may allow CNS penetration.
CYP450 Inhibition Potential InhibitorAromatic rings can be substrates/inhibitors of cytochrome P450 enzymes.
hERG Inhibition Low to Moderate RiskRequires specific testing, but no obvious structural alerts for high risk.
Toxicity Alerts Possible Alkylating AgentThe α-bromoketone is a potentially reactive electrophile. This could be a mechanism of action (covalent inhibition) or a source of toxicity.

Future Directions and Conclusion

Lead Optimization and Experimental Validation

The computational analysis presented here provides a strong foundation, but it is only the first step. The path forward requires:

  • Experimental Validation: The top-ranked hits from the virtual screen must be acquired and tested in relevant biological assays to confirm activity and identify the primary biological target(s).

  • Structure-Activity Relationship (SAR) Studies: Once a target is confirmed, a library of analogues of the 4-Bromo-3-oxo-2-phenylbutanenitrile scaffold should be synthesized. Modifications would include varying the substituent on the phenyl ring, replacing the phenyl ring with other heterocycles, and altering the ketone moiety to explore the SAR and optimize potency, selectivity, and ADMET properties.

  • Mechanism of Action Studies: Investigate whether the scaffold acts as a reversible or irreversible (covalent) inhibitor, given the presence of the reactive α-bromoketone.

Concluding Remarks

The 4-Bromo-3-oxo-2-phenylbutanenitrile scaffold represents a compelling starting point for drug discovery. Its unique combination of a versatile 3-oxo-2-phenylbutanenitrile core and a strategically placed bromine atom creates a rich pharmacophore with significant therapeutic potential. The systematic, in-silico-guided approach detailed in this guide—from synthesis and characterization to pharmacophore modeling and virtual screening—provides a robust framework for unlocking this potential. By integrating computational predictions with targeted experimental validation, researchers can efficiently navigate the complexities of drug development and potentially translate this promising scaffold into the next generation of therapeutics.

References

  • Title: Drug Design by Pharmacophore and Virtual Screening Approach Source: MDPI URL: [Link]

  • Title: Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases Source: PMC URL: [Link]

  • Title: Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 Source: ACS Omega URL: [Link]

  • Title: Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations Source: PMC URL: [Link]

  • Title: Open access in silico tools to predict the ADMET profiling of drug candidates Source: PubMed URL: [Link]

  • Title: In Silico ADME Methods Used in the Evaluation of Natural Products Source: MDPI URL: [Link]

  • Title: Introducing bromine to the molecular structure as a strategy for drug design Source: ResearchGate URL: [Link]

  • Title: PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling Source: arXiv URL: [Link]

  • Title: In Silico ADMET Prediction Service Source: CD ComputaBio URL: [Link]

  • Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Journal of Medical Science URL: [Link]

  • Title: Introducing bromine in the molecular structure as a good strategy to the drug design Source: Semantic Scholar URL: [Link]

  • Title: In Silico Tools and Software to Predict ADMET of New Drug Candidates Source: Springer URL: [Link]

  • Title: In Silico Tools for Pharmacokinetic and Toxicological Predictions Source: AYUSH CoE URL: [Link]

  • Title: Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design Source: PMC URL: [Link]

  • Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Journal of Medical Science (Duplicate of #10, different URL) URL: [Link]

  • Title: Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Source: Duquesne University URL: [Link]

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC - NIH URL: [Link]

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: ACS Publications URL: [Link]

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Request PDF Source: ResearchGate URL: [Link]

  • Title: 3-Oxobutyronitrile | C4H5NO | CID 75579 Source: PubChem - NIH URL: [Link]

  • Title: Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore Source: PubMed URL: [Link]

  • Title: 3-OXO-2-PHENYLBUTANENITRILE | CAS 4468-48-8 Source: Matrix Fine Chemicals URL: [Link]

  • Title: A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines Source: ResearchGate URL: [Link]

  • Title: 3-Oxo-2-phenylbutanenitrile suppliers and producers Source: BuyersGuideChem URL: [Link]

  • Title: Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone Source: ResearchGate URL: [Link]

  • Title: Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles Source: ACS Omega URL: [Link]

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Methodological & Application

Technical Application Note: Hantzsch Synthesis of 2-(2-Aminothiazol-4-yl)-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-(2-aminothiazol-4-yl)-2-phenylacetonitrile via the reaction of 4-Bromo-3-oxo-2-phenylbutanenitrile with thiourea . This transformation utilizes the classic Hantzsch Thiazole Synthesis , a robust method for constructing aminothiazole scaffolds. The resulting product combines a pharmacologically privileged 2-aminothiazole core with a reactive nitrile handle, making it a high-value intermediate for the development of kinase inhibitors, anti-inflammatory agents, and other bioactive heterocycles.

This guide provides a mechanistic breakdown, a validated experimental protocol, and critical troubleshooting steps to ensure high yield and purity.

Scientific Foundation

Reaction Mechanism

The reaction proceeds through the Hantzsch synthesis pathway, involving nucleophilic substitution followed by condensation and dehydration.

  • Nucleophilic Substitution (

    
    ):  The sulfur atom of the thiourea nucleophile attacks the 
    
    
    
    -carbon of the bromoketone, displacing the bromide ion. This forms an intermediate
    
    
    -alkylisothiouronium salt.
  • Cyclization: The nitrogen atom of the isothiouronium intermediate attacks the carbonyl carbon intramolecularly.

  • Dehydration & Aromatization: Loss of a water molecule drives the formation of the aromatic thiazole ring.

Key Structural Transformation:

  • Reactant: 4-Bromo-3-oxo-2-phenylbutanenitrile (

    
    )[1]
    
  • Reagent: Thiourea (

    
    )
    
  • Product: 2-(2-aminothiazol-4-yl)-2-phenylacetonitrile (

    
    )
    
Mechanistic Visualization

The following diagram illustrates the stepwise electron flow and intermediate formation.

HantzschMechanism Reactants Reactants 4-Bromo-3-oxo-2-phenylbutanenitrile + Thiourea Inter1 Intermediate 1 S-Alkylation (Isothiouronium Salt) Reactants->Inter1 SN2 Attack (S -> C-Br) Inter2 Intermediate 2 Tetrahedral Intermediate (Cyclization) Inter1->Inter2 Intramolecular Nucleophilic Attack (N -> C=O) Product Product 2-(2-aminothiazol-4-yl)- 2-phenylacetonitrile Inter2->Product Dehydration (-H2O) Aromatization Byproducts Byproducts HBr + H2O Inter2->Byproducts

Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis applied to 4-Bromo-3-oxo-2-phenylbutanenitrile.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Role
4-Bromo-3-oxo-2-phenylbutanenitrile 238.081.0Substrate
Thiourea 76.121.1Nucleophile
Ethanol (Absolute) -SolventReaction Medium
Sodium Acetate (Optional) 82.031.0Acid Scavenger
Ammonium Hydroxide (10%) --Workup (Neutralization)

Safety Note:


-Bromoketones are potent lachrymators and skin irritants. Handle only in a fume hood with appropriate PPE (gloves, goggles).
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-Bromo-3-oxo-2-phenylbutanenitrile (1.0 g, 4.2 mmol) in Absolute Ethanol (15 mL).

  • Addition: Add Thiourea (0.35 g, 4.6 mmol, 1.1 eq) to the solution.

    • Note: Thiourea may not dissolve immediately but will go into solution upon heating.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) in an oil bath.

  • Monitoring: Stir at reflux for 2–4 hours .

    • QC Check: Monitor reaction progress by TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexanes). The starting bromoketone (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear.
Phase 2: Workup & Isolation
  • Cooling: Remove the flask from heat and allow it to cool to room temperature.

    • Observation: A precipitate may form (this is often the hydrobromide salt of the thiazole).

  • Concentration: Reduce the solvent volume by ~50% using a rotary evaporator.

  • Neutralization: Pour the reaction mixture into crushed ice (approx. 50 g). Slowly add 10% Ammonium Hydroxide or saturated Sodium Bicarbonate solution with stirring until the pH reaches ~8–9.

    • Reasoning: This converts the thiazole hydrobromide salt into the free base, which is less soluble in water and will precipitate.

  • Filtration: Filter the resulting solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts and excess thiourea.

Phase 3: Purification
  • Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (4:1) .

    • Dissolve the solid in minimum boiling ethanol.

    • Add hot water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Quality Control & Characterization

To validate the synthesis, compare the isolated product against these expected parameters.

TechniqueExpected Signal / CharacteristicInterpretation
Appearance Off-white to pale yellow crystalline solidTypical for aminothiazoles.
Melting Point 135–140°C (Predicted range)Sharp range indicates high purity.
IR Spectroscopy ~3400, 3200 cm

(Broad)

stretching (primary amine).
~2245 cm

(Sharp)

(Nitrile) stretch.
1H NMR (DMSO-d6)

7.20–7.50 (m, 5H)
Phenyl aromatic protons.

6.90 (s, 2H, exchangeable)

protons (broad singlet).

6.30–6.50 (s, 1H)
Thiazole C5-H proton.

5.80 (s, 1H)
Methine proton (

).
Workflow Diagram

Workflow Start Start: Dissolve Reactants in EtOH Reflux Reflux at 78°C (2-4 Hours) Start->Reflux TLC Check TLC (Complete Consumption?) Reflux->TLC TLC->Reflux No (Continue Heating) Neutralize Neutralize with NH4OH (Precipitate Free Base) TLC->Neutralize Yes Filter Filter & Wash (Cold Water) Neutralize->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Final Product: 2-(2-aminothiazol-4-yl)-2-phenylacetonitrile Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

Common Issues
  • Oiling Out: If the product separates as an oil upon neutralization, extract with Ethyl Acetate, dry over

    
    , and evaporate. Triturate the residue with cold ether or hexanes to induce crystallization.
    
  • Low Yield: Ensure the

    
    -bromoketone is fresh. These compounds degrade over time, releasing HBr which can darken the material. If the starting material is dark brown, purify it via a short silica plug before use.
    
  • Nitrile Hydrolysis: Prolonged reflux in strongly acidic conditions (generated by HBr byproduct) can hydrolyze the nitrile to an amide.

    • Prevention: Add Sodium Acetate (1.0 eq) to the reaction mixture to buffer the HBr as it forms.

Storage

Store the product in a tightly sealed vial at -20°C . Aminothiazoles can oxidize slowly upon exposure to air and light.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Justus Liebigs Annalen der Chemie, 249(1), 1-31.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch Mechanism).
  • Santa Cruz Biotechnology. "4-bromo-3-oxo-2-phenylbutanenitrile Product Data."

  • BenchChem. "Hantzsch Synthesis for Thiazole Derivatives: Application Notes."

  • Organic Chemistry Portal. "Synthesis of Thiazoles."

Sources

One-pot cyclization procedures involving 4-Bromo-3-oxo-2-phenylbutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Cyclization Procedures Involving 4-Bromo-3-oxo-2-phenylbutanenitrile

Abstract

This technical guide details the synthetic utility of 4-Bromo-3-oxo-2-phenylbutanenitrile (CAS: 769-68-6), a versatile


-bromo-

-keto nitrile scaffold.[1] Due to its unique trifunctional nature—containing an electrophilic

-haloketone, an acidic methine, and a reactive nitrile—this molecule serves as a linchpin in the synthesis of pharmacologically active heterocycles.[1] This note provides optimized, step-by-step protocols for two distinct cyclization pathways: (1) the intermolecular Hantzsch Thiazole Synthesis and (2) the intramolecular Feist-Benary Furan Cyclization .[1]

Part 1: Chemical Logic & Mechanistic Insight

The synthetic value of 4-Bromo-3-oxo-2-phenylbutanenitrile lies in its dense functionalization. Understanding the electronic bias of the molecule is critical for controlling reaction outcomes.

  • Electrophilic Sites:

    • C4 (Bromomethyl): The primary site for nucleophilic attack (

      
      ).[1] It is highly reactive toward soft nucleophiles (e.g., sulfur in thiourea).[1]
      
    • C3 (Carbonyl): A hard electrophile susceptible to attack by amines or alkoxides.[1]

    • C1 (Nitrile): Generally inert under mild alkylation conditions but participates in cyclization under strong acidic/basic conditions or high temperatures.[1]

  • Nucleophilic/Acidic Site:

    • C2 (Methine): Flanked by a nitrile and a carbonyl, this proton is highly acidic (

      
      ).[1] In the presence of a base, the resulting enolate can act as an internal nucleophile, driving intramolecular cyclization.[1]
      

Strategic Implication:

  • Pathway A (Intermolecular): Using a strong binucleophile (e.g., thiourea) intercepts the C4 and C3 electrophiles before the C2 enolate can interfere, leading to thiazoles .[1]

  • Pathway B (Intramolecular): Using a non-nucleophilic base promotes enolization at C3/C2, triggering oxygen attack on C4 to form furans .[1]

Part 2: Protocol A – Hantzsch Thiazole Synthesis

This protocol describes the one-pot condensation of 4-Bromo-3-oxo-2-phenylbutanenitrile with thiourea to yield 2-amino-4-(


-cyanobenzyl)thiazole .[1] This scaffold is a bioisostere relevant in kinase inhibitor development.[1]
Experimental Workflow

Reagents:

  • 4-Bromo-3-oxo-2-phenylbutanenitrile (1.0 equiv)[1]

  • Thiourea (1.1 equiv)[1]

  • Ethanol (Absolute, 10 mL/mmol)[1]

  • Sodium Acetate (1.2 equiv, optional buffer)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-3-oxo-2-phenylbutanenitrile (2.52 g, 10 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add thiourea (0.84 g, 11 mmol) in a single portion. Note: The reaction is exothermic; add slowly if scaling up >50g.

  • Cyclization: Fit the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (

      
      ) should disappear, and a polar fluorescent spot (
      
      
      
      ) should appear.[1]
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Neutralize with saturated aqueous

      
       until pH 8. (Precipitate forms).[1]
      
  • Purification: Filter the solid, wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from Ethanol/DMF if high purity is required.

Representative Data:

ParameterValue
Yield 85 – 92%
Appearance Pale yellow crystalline solid
Melting Point 182 – 185 °C (decomp)
MS (ESI)

(Calculated)
Mechanism Visualization (Pathway A)

Hantzsch_Mechanism SM 4-Bromo-3-oxo- 2-phenylbutanenitrile Inter1 S-Alkylation Intermediate SM->Inter1 SN2 (S attacks C4) Thiourea Thiourea (NH2-CS-NH2) Thiourea->Inter1 Inter2 Cyclization (N-attack on C=O) Inter1->Inter2 - HBr Intramolecular Product 2-Amino-4-(α-cyanobenzyl) thiazole Inter2->Product - H2O Aromatization

Caption: Logical flow of the Hantzsch synthesis. Sulfur nucleophilicity drives the initial alkylation, followed by rapid cyclodehydration.[1]

Part 3: Protocol B – Intramolecular Furan Cyclization

This protocol utilizes the internal acidity of the molecule to form 3-cyano-4-phenylfuran . This is a "Feist-Benary" type variation, useful for accessing substituted furans without external catalysts.[1]

Experimental Workflow

Reagents:

  • 4-Bromo-3-oxo-2-phenylbutanenitrile (1.0 equiv)[1]

  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)[1]
    
  • Solvent: Acetone or DMF (Dry)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (10 mmol) in dry acetone (50 mL). Ensure the system is under an inert atmosphere (

    
    ) to prevent oxidative side reactions.
    
  • Base Addition: Add triethylamine (20 mmol) dropwise at

    
    . The solution may darken.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

    • Mechanism Check: The base deprotonates C2, favoring the enol form at C3.[1] The enolate oxygen attacks C4 (

      
      ), displacing bromide to close the furan ring.[1]
      
  • Quench: Pour the reaction mixture into ice-cold dilute HCl (1M, 50 mL) to neutralize excess base and protonate any intermediates.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry organic layers over 
    
    
    
    .[1]
  • Purification: The crude product often requires column chromatography (Silica gel, Hexane:EtOAc 9:[1]1) to separate the furan from aromatized phenolic byproducts.

Representative Data:

ParameterValue
Yield 65 – 75%
Selectivity High for O-alkylation over C-alkylation in polar aprotic solvents
Key IR Signal disappearance of C=O (1720 cm⁻¹); appearance of ether C-O-C
Mechanism Visualization (Pathway B)

Furan_Cyclization Start 4-Bromo-3-oxo- 2-phenylbutanenitrile Enolate Enolate Intermediate (O-Nucleophile generated) Start->Enolate Deprotonation at C2 Base Base (Et3N) Base->Enolate Cyclic Dihydrofuran Intermediate Enolate->Cyclic O-Attack on C4 (SN2) Final 3-Cyano-4-phenylfuran Cyclic->Final Aromatization/-H2O

Caption: Base-mediated intramolecular displacement. Enolization is the rate-determining step for ring closure.

Part 4: Critical Process Parameters (CPP)

To ensure reproducibility and "self-validating" success, adhere to these parameters:

  • Solvent Selection (Protocol A): Ethanol is superior to methanol.[1] Methanol can sometimes react with the nitrile under reflux to form imidates (Pinner reaction side-product).[1]

  • Temperature Control:

    • Thiazole Synthesis: Requires reflux (

      
      ) to drive the dehydration step.[1]
      
    • Furan Synthesis: Keep initial addition at

      
       to prevent polymerization of the reactive enolate.[1]
      
  • Stoichiometry: Do not use a large excess of thiourea (>1.5 eq) in Protocol A, as it complicates purification. The 1.1 eq ensures complete consumption of the bromide without leaving difficult-to-remove sulfur residues.

References

  • Efeoglu, H., et al. (2021).[1][3] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI Molecules. [Link]

  • Aksenov, A. V., et al. (2022).[1][4] Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.[1][4][5] Journal of Organic Chemistry.[1][4][6] [Link][1]

  • Dar, B. (2015).[1] KF-Al2O3 Catalyzed Domino One-Pot, Three-Component Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles.[1][7] ResearchGate.[1][4][8] [Link]

Sources

Application Note: Solvent Systems for Reactions of Bromopinacolone (CAS 5469-26-1)

[1][2]

Abstract

This guide details the solvent selection criteria for 1-Bromo-3,3-dimethyl-2-butanone (Bromopinacolone, CAS 5469-26-1), a critical intermediate in the synthesis of azole antifungals (e.g., Climbazole) and thiazole derivatives.[1] Due to the high electrophilicity of the

reaction kinetics (SN2 enhancement)substrate stability (prevention of hydrolysis)1

Introduction & Physicochemical Profile[2][3][4][5]

Bromopinacolone is an

1
Molecule Identification[1][2]
  • CAS: 5469-26-1[1][2][3][4][5][6]

  • IUPAC Name: 1-Bromo-3,3-dimethyl-2-butanone[1][4][6]

  • Common Name: Bromopinacolone[3][4][6]

  • Role: Key alkylating agent for imidazole/triazole heterocycles.

Physicochemical Properties Table
PropertyValueImplication for Solvent Selection
Physical State Liquid (Clear/Yellow)Can be dosed neat, but dilution controls exotherms.[1]
Melting Point -10 °CLiquid at standard processing temperatures.[1][4][6][7]
Boiling Point 188–194 °CHigh boiling point allows high-temperature reflux in Toluene/Xylene.[1]
Water Solubility InsolubleRequires organic solvent or Phase Transfer Catalysis (PTC).[1]
Reactivity Risk Lachrymator; Hydrolytically UnstableAvoid extended exposure to aqueous base without phase separation.

Solvent Selection Logic

The selection of a solvent system for CAS 5469-26-1 depends primarily on the reaction type: Nucleophilic Substitution (N-Alkylation) or Condensation .[1]

Mechanism-Based Selection
  • For N-Alkylation (e.g., Climbazole Synthesis):

    • Mechanism:[1][8] SN2 attack by an azole nitrogen.

    • Ideal Solvent:Polar Aprotic (Acetonitrile, DMF) enhances nucleophilicity by solvating cations but leaving anions "naked."

    • Industrial Optimization:Toluene (Biphasic) is preferred to manage costs and workup.[1] It solubilizes the bromoketone while keeping the base (NaOH) in the aqueous phase, minimizing hydrolysis side-reactions.[1]

  • For Hantzsch Thiazole Synthesis:

    • Mechanism:[1][8] Condensation with thioamides/thiourea.[9]

    • Ideal Solvent:Protic (Ethanol/Methanol) .[1] These solvents facilitate proton transfer steps essential for the dehydration mechanism and solubilize the ionic thiourea species.

Stability Warning

Bromopinacolone is susceptible to solvolysis in lower alcohols (Methanol) if acid scavengers are not present, forming the methoxy-ether impurity.[1] In aqueous base, it hydrolyzes to 1-hydroxy-3,3-dimethyl-2-butanone.[1] Strict pH control is required. [1]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways based on solvent and reactant choice.

ReactionPathwaysStartBromopinacolone(CAS 5469-26-1)Solv1Solvent: Acetonitrile orToluene/Water (PTC)Start->Solv1Solv2Solvent: Ethanol(Reflux)Start->Solv2Solv3Solvent: Aqueous Base(No Organic Phase)Start->Solv3React1+ Imidazole / Triazole(Base: K2CO3 or NaOH)Solv1->React1React2+ Thiourea / ThioamideSolv2->React2Prod3Hydroxypinacolone(Degradation Product)Solv3->Prod3 Hydrolysis(Avoid!)Prod1N-Alkylated Azole(e.g., Climbazole)React1->Prod1 S_N2 SubstitutionProd2Thiazole Derivative(Hantzsch Synthesis)React2->Prod2 Condensation

Figure 1: Reaction landscape for CAS 5469-26-1 showing solvent-dependent product outcomes.[1]

Protocol A: Synthesis of Climbazole (N-Alkylation)

Context: This protocol describes the synthesis of the antifungal agent Climbazole (or generic azole intermediates) using a biphasic solvent system, which is superior to DMF for scale-up due to easier workup.[1]

Reagents & Materials
  • Substrate: Bromopinacolone (CAS 5469-26-1)[1][2][3][4][6]

  • Nucleophile: Imidazole

  • Solvent: Toluene (Primary), Water (Secondary)

  • Base: Sodium Hydroxide (30% aq) or Potassium Carbonate[1]

  • Catalyst (Optional): TBAB (Tetrabutylammonium bromide) for PTC effect.

Step-by-Step Methodology
  • Preparation of Organic Phase:

    • Dissolve 1.0 eq of Bromopinacolone in Toluene (5 volumes relative to weight).

    • Note: Ensure Toluene is dry if using anhydrous conditions; however, for this biphasic protocol, technical grade is acceptable.

  • Preparation of Aqueous/Base Phase:

    • In a separate vessel, dissolve 1.1 eq of Imidazole and 1.2 eq of NaOH in Water (3 volumes). Stir until clear.

  • Coupling Reaction:

    • Add the Toluene solution to the aqueous imidazole solution.

    • Crucial Step: Heat the biphasic mixture to 60–80°C with vigorous stirring (high RPM is necessary to maximize interfacial surface area).

    • Monitor: Reaction is typically complete in 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.[1]

  • Workup (Phase Separation):

    • Cool mixture to 25°C. Stop stirring.

    • Allow phases to separate. The product (Climbazole) resides in the Toluene (Upper) layer .[1]

    • Drain the lower aqueous layer (contains NaBr and excess base).

  • Purification:

    • Wash the Toluene layer with water (2x) to remove residual imidazole.

    • Crystallize by cooling the Toluene to 0–5°C or by solvent exchange to Cyclohexane/Heptane.

Protocol B: Hantzsch Thiazole Synthesis

Context: Synthesis of 2-aminothiazole derivatives via condensation with thiourea.[1][9]

Reagents
  • Substrate: Bromopinacolone[3][4]

  • Reagent: Thiourea

  • Solvent: Ethanol (Absolute or 95%)[1]

Methodology
  • Dissolution: Dissolve 1.0 eq of Thiourea in Ethanol (10 volumes) at room temperature.

  • Addition: Add 1.0 eq of Bromopinacolone dropwise. Exotherm Warning: The reaction is exothermic; control addition rate to maintain gentle reflux or keep temp <40°C during addition.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. The product often precipitates as the hydrobromide salt.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Neutralization: If the free base is required, suspend the solid in water and adjust pH to 9–10 with Ammonium Hydroxide.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Yield (Hydrolysis) High water content or pH >12 during heating.[1]Reduce aqueous volume; switch to Acetonitrile with solid K2CO3 (anhydrous method).
Lachrymatory Fumes Volatilization of Bromopinacolone.Use a scrubber with aqueous NaOH. Handle only in a fume hood. Keep solutions cool (<20°C) before reaction.
Dark Coloration Oxidation or polymerization.Perform reaction under Nitrogen atmosphere. Ensure Bromopinacolone is clear/pale yellow before use.
Emulsion during Workup Surfactant effect of imidazole derivatives.Add brine (saturated NaCl) to the aqueous phase; filter through Celite if solids are present.
Workflow Diagram for Purification (Toluene Method)

WorkupStep1Reaction Mixture(Toluene + Aqueous Base)Step2Phase SeparationStep1->Step2AqLayerAqueous Layer(Discard: NaBr, Base)Step2->AqLayerOrgLayerOrganic Layer(Product + Toluene)Step2->OrgLayerStep3Water Wash (x2)OrgLayer->Step3Step4Cooling / Crystallization(0°C)Step3->Step4FinalPure Product(Filtration)Step4->Final

Figure 2: Purification workflow for the biphasic synthesis protocol.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21642, Bromopinacolone. Retrieved October 24, 2025, from [Link][10]

  • PrepChem. (n.d.).[1] Synthesis of Climbazole. Retrieved October 24, 2025, from [Link][10]

  • Google Patents. (2009).[1] CN100532366C - Synthesis method of climbazole. Retrieved October 24, 2025, from [10]

  • Organic Chemistry Portal. (n.d.).[1] Thiazole Synthesis (Hantzsch).[1][11][12] Retrieved October 24, 2025, from [Link]

Application Note: Accessing N-Heterocyclic Scaffolds from 3-Oxo-2-Phenylbutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthetic utility of 3-oxo-2-phenylbutanenitrile (also known as


-acetylphenylacetonitrile or APAAN) as a versatile C3 synthon for pharmaceutical development. While widely recognized as a regulated precursor in many jurisdictions due to its overlap with illicit supply chains, this 

-ketonitrile possesses a unique "push-pull" electronic structure essential for constructing legitimate pyrazole , isoxazole , and pyrimidine pharmacophores. These heterocycles are critical scaffolds in kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

Regulatory Compliance Warning:

3-Oxo-2-phenylbutanenitrile is a listed precursor (List I Chemical in the US; Category 1 in the EU) due to its potential misuse. This protocol is intended strictly for licensed research facilities and pharmaceutical entities possessing valid regulatory authorization. All workflows described herein focus exclusively on heterocyclic cyclization, permanently sequestering the carbon skeleton into non-controlled pharmaceutical intermediates.

Chemical Reactivity Profile

The synthetic value of 3-oxo-2-phenylbutanenitrile lies in its dense functionality. It contains three distinct reactive centers:

  • Electrophilic Carbonyl (C3): Susceptible to nucleophilic attack by amines/hydrazines.

  • Electrophilic Nitrile (C1): Acts as a trap for internal nucleophiles during cyclization.

  • Nucleophilic Active Methylene (C2): The methine proton is highly acidic (

    
    ), enabling Knoevenagel condensations or alkylations.
    
Reactivity Visualization

ReactivityMap APAAN 3-Oxo-2-phenylbutanenitrile (Scaffold) Hydrazine + Hydrazines (Cyclocondensation) APAAN->Hydrazine Hydroxylamine + Hydroxylamine (Cyclocondensation) APAAN->Hydroxylamine Aldehyde + Aldehydes (Knoevenagel) APAAN->Aldehyde Pyrazole Aminopyrazoles (Kinase Inhibitors) Hydrazine->Pyrazole  -H2O Isoxazole Aminoisoxazoles (COX-2 Scaffolds) Hydroxylamine->Isoxazole  -H2O Benzylidene Benzylidene Derivatives (Michael Acceptors) Aldehyde->Benzylidene  Base/Cat.

Figure 1: Divergent synthetic pathways from the APAAN scaffold.

Application 1: Synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Target Class: Pyrazole-based kinase inhibitors. Mechanism: The reaction proceeds via a Knorr-type condensation.[1][2] The hydrazine nitrogen attacks the ketone carbonyl to form a hydrazone intermediate. The second nitrogen then attacks the nitrile carbon intramolecularly, followed by tautomerization to the stable amino-pyrazole.

Protocol A: Reaction with Hydrazine Hydrate

Reagents:

  • 3-Oxo-2-phenylbutanenitrile (1.0 eq)[3]

  • Hydrazine hydrate (64% or 80% aq., 1.2 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-oxo-2-phenylbutanenitrile (15.9 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add Hydrazine hydrate (6.0 g, ~120 mmol) dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add 0.5 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of starting material by TLC (Eluent: EtOAc/Hexane 1:1).
    
  • Work-up: Cool the reaction mixture to

    
     in an ice bath. The product, 3-methyl-4-phenyl-1H-pyrazol-5-amine , often precipitates as a white to off-white solid.
    
  • Isolation: Filter the solid and wash with cold ethanol (2 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Expected Yield: 85–92%

    • Melting Point: 218–220 °C[4]

Data Summary:

ParameterSpecification
Precursor 3-Oxo-2-phenylbutanenitrile
Reagent Hydrazine Hydrate
Solvent Ethanol
Product 5-Amino-3-methyl-4-phenylpyrazole
Key Spectral Feature IR:

; No

peak

Application 2: Synthesis of 3-Methyl-4-phenylisoxazol-5-amine

Target Class: Isoxazole-based anti-inflammatories (Valdecoxib analogs). Mechanism: Hydroxylamine attacks the ketone to form an oxime.[5][6] Under basic conditions, the oxime oxygen cyclizes onto the nitrile carbon.

Protocol B: Reaction with Hydroxylamine

Reagents:

  • 3-Oxo-2-phenylbutanenitrile (1.0 eq)[3]

  • Hydroxylamine Hydrochloride (1.5 eq)[7]

  • Sodium Acetate (1.5 eq) or NaOH (1.5 eq)

  • Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve Hydroxylamine HCl (10.4 g, 150 mmol) and Sodium Acetate (12.3 g, 150 mmol) in a mixture of Methanol (50 mL) and Water (50 mL). Stir for 15 minutes.

  • Addition: Add 3-oxo-2-phenylbutanenitrile (15.9 g, 100 mmol) to the buffered solution.

  • Reaction: Heat to reflux (

    
    ) for 8 hours.
    
  • Work-up: Evaporate the methanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry the organic phase over anhydrous

    
     and concentrate.
    
  • Purification: The crude residue is often an oil that solidifies upon standing. Recrystallize from Ethanol or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Product:3-methyl-4-phenylisoxazol-5-amine

    • Note: Regioisomers are possible depending on pH; basic conditions favor the 5-amino isoxazole.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the Pyrazole and Isoxazole pathways, highlighting the critical intermediate steps.

Mechanism Start 3-Oxo-2-phenylbutanenitrile (Keto-Nitrile) Hydrazine + Hydrazine (NH2NH2) Start->Hydrazine HydroxylAm + Hydroxylamine (NH2OH) Start->HydroxylAm Hydrazone Intermediate: Hydrazone Formation Hydrazine->Hydrazone -H2O Cyclization_N Cyclization: N-Attack on Nitrile Hydrazone->Cyclization_N Prod_Pyraz Product: 3-Methyl-4-phenyl-1H-pyrazol-5-amine Cyclization_N->Prod_Pyraz Tautomerization Oxime Intermediate: Oxime Formation HydroxylAm->Oxime -H2O Cyclization_O Cyclization: O-Attack on Nitrile Oxime->Cyclization_O Prod_Isox Product: 3-Methyl-4-phenylisoxazol-5-amine Cyclization_O->Prod_Isox Tautomerization

Figure 2: Mechanistic divergence based on nucleophile selection (N-N vs N-O).

References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles . National Institutes of Health (PMC). Available at: [Link]

  • Designation of Alpha-Phenylacetoacetonitrile (APAAN) as a List I Chemical . Federal Register.[8] Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Isoxazole Synthesis Protocols . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-Isoxazoline Derivatives through Oximes . Misurata University. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-3-oxo-2-phenylbutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-3-oxo-2-phenylbutanenitrile via recrystallization. It is structured to address common practical challenges and provide a foundational understanding of the principles governing the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying 4-Bromo-3-oxo-2-phenylbutanenitrile?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including 4-Bromo-3-oxo-2-phenylbutanenitrile, increases with temperature.[1] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding solution (the "mother liquor").[2]

Q2: How do I select an appropriate solvent for this specific compound?

The ideal solvent for 4-Bromo-3-oxo-2-phenylbutanenitrile should meet several criteria:

  • It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[1][3]

  • It must not react chemically with the compound.[3]

  • It should either dissolve impurities very well at all temperatures or not at all, allowing them to be filtered off from the hot solution.[3]

  • The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[2]

For a molecule with keto, nitrile, phenyl, and bromo functional groups, solvents of intermediate polarity like ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexane are often good starting points.[4] A small-scale screening with various solvents is the most effective method for selection.[1]

Q3: What are the potential impurities I might encounter during this purification?

Understanding the synthetic route is key to anticipating impurities.[5] The synthesis of related compounds often involves precursors and by-products. For instance, in the synthesis of similar β-keto nitriles or related phenylbutanamides, potential impurities could include:

  • Unreacted Starting Materials: Such as precursors to the phenylbutanenitrile backbone.[6][7]

  • Side-Reaction Products: Impurities from competing reactions, such as those formed via transesterification if an alcohol solvent is used in a preceding synthetic step.[8]

  • Degradation Products: The compound may be susceptible to degradation at high temperatures, potentially leading to the release of bromine or other decomposition products.[9]

Q4: What are the critical safety precautions for handling 4-Bromo-3-oxo-2-phenylbutanenitrile?

While specific data for this exact compound is limited, related brominated organic compounds are often classified as irritants.[10][11] Therefore, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[12]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[10]

  • Storage: Store the compound in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[11]

Solvent Selection Guide for Recrystallization

The selection of an appropriate solvent system is the most critical step for a successful recrystallization. The following table provides a starting point for screening.

Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol (EtOH) 78A good first choice. Its polarity is suitable for dissolving the keto-nitrile functional groups at high temperatures, but the compound's aromatic nature should reduce solubility upon cooling.[4]
Isopropanol (IPA) 82Similar to ethanol but slightly less polar. May offer a better solubility differential between hot and cold conditions.
Ethyl Acetate (EtOAc) / Hexane VariableA mixed-solvent system. Dissolve the compound in a minimum amount of hot EtOAc, then slowly add hexane (the "anti-solvent") until the solution becomes cloudy. Reheat to clarify and then cool slowly. This method is highly versatile.[4]
Acetone 56Its polarity and low boiling point make it a good solvent for dissolving many organic compounds. However, its high volatility can sometimes lead to premature crystallization at the solution's surface.

Detailed Experimental Protocol: Recrystallization Workflow

This protocol provides a step-by-step method for the purification of 4-Bromo-3-oxo-2-phenylbutanenitrile.

  • Step 1: Solvent Selection (Small Scale)

    • Place approximately 20-30 mg of the crude compound into a small test tube.

    • Add the chosen solvent (e.g., ethanol) dropwise at room temperature, swirling after each addition. The compound should be sparingly soluble.

    • Gently heat the mixture in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • A good solvent will result in the formation of a significant amount of crystalline precipitate.

  • Step 2: Dissolution of Crude Product

    • Place the bulk of the crude 4-Bromo-3-oxo-2-phenylbutanenitrile into an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation).

    • Add the selected solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.

    • Add just enough hot solvent to completely dissolve the solid. Adding too much solvent is a common error that will significantly reduce the final yield.[13]

  • Step 3: Hot Filtration (Optional)

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed.

    • Pre-heat a funnel and a clean receiving Erlenmeyer flask to prevent the product from crystallizing prematurely in the funnel.[14]

    • Place a fluted filter paper in the pre-heated funnel and pour the hot solution through it quickly.

  • Step 4: Crystallization

    • Cover the flask with a watch glass to prevent contamination and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Step 5: Isolation of Crystals

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Transfer the crystalline slurry into the funnel and apply vacuum.

  • Step 6: Washing the Crystals

    • With the vacuum still applied, wash the crystals with a minimal amount of ice-cold recrystallization solvent.[13] This removes any residual mother liquor containing dissolved impurities. Using warm solvent or too much washing solvent will dissolve some of your product, reducing the yield.

  • Step 7: Drying the Product

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them as much as possible.

    • Transfer the dried crystals to a watch glass and allow them to dry completely. A vacuum oven at a low temperature can be used to accelerate this process.

  • Step 8: Purity Assessment

    • Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point (a narrow range of 1-2°C). Compare this to the melting point of the crude material, which will likely be lower and melt over a broader range.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_analysis Analysis Start Start with Crude Product SelectSolvent Select Solvent (Small-Scale Test) Start->SelectSolvent Dissolve Dissolve Crude Product in Minimum Hot Solvent SelectSolvent->Dissolve HotFilter Hot Filtration (If Insoluble Impurities Exist) Dissolve->HotFilter Cool Cool Solution Slowly to Induce Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash Crystals with Minimal Ice-Cold Solvent Isolate->Wash Dry Dry Purified Crystals Wash->Dry Analyze Assess Purity (e.g., Melting Point) Dry->Analyze End Pure Product Analyze->End

Caption: General workflow for the recrystallization process.

Troubleshooting Guide

Problem: My compound "oiled out" instead of forming crystals. What should I do?

  • Probable Cause: This common issue occurs when the saturated solution becomes supersaturated at a temperature above the melting point of your compound.[14] It can be caused by the solution being too concentrated, cooling too rapidly, or the presence of significant impurities that depress the melting point.

  • Solution:

    • Re-heat the solution containing the oil until everything redissolves.

    • Add a small amount of additional hot solvent (10-15% more) to decrease the saturation point.[15]

    • Attempt to induce crystallization while the solution is still warm by scratching the inside surface of the flask with a glass rod at the air-liquid interface. This creates nucleation sites for crystal growth.

    • Ensure the solution cools as slowly as possible. You can insulate the flask with paper towels to slow heat loss.[15]

Problem: No crystals are forming, even after cooling in an ice bath.

  • Probable Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[16] The solution is not saturated enough for the compound to precipitate.

    • Solution: Gently heat the solution to boil off some of the solvent (do this in a fume hood). Reduce the volume by about 20-25% and then attempt to cool it again.[15]

  • Probable Cause 2: The solution is supersaturated. Sometimes, a solution can cool below its saturation point without forming crystals because there are no nucleation sites to initiate the process.[16]

    • Solution 1 (Scratching): Vigorously scratch the inside of the flask with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[16]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.

Problem: My final yield is very low.

  • Probable Cause:

    • Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will leave a large portion of your product dissolved in the mother liquor.[15]

    • Premature Crystallization: The compound crystallized in the filter funnel during hot filtration.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve the product.[13]

  • Solution:

    • To check if significant product remains in the mother liquor, take a small sample of the filtrate and evaporate the solvent. A large amount of solid residue indicates that recovery can be improved by concentrating the mother liquor and cooling for a "second crop" of crystals.

    • In future runs, ensure you use the minimum amount of hot solvent and always use ice-cold solvent for washing.

Problem: The product is still impure after one recrystallization.

  • Probable Cause:

    • Inappropriate Solvent: The chosen solvent may have similar solubility properties for both the compound and a major impurity.

    • Rapid Crystallization: If the solution cooled too quickly, impurities may have been trapped within the growing crystals instead of remaining in the mother liquor.[15]

  • Solution:

    • Perform a second recrystallization, preferably using a different solvent or a mixed-solvent system.

    • Ensure the cooling process is very slow and undisturbed to allow for the formation of a more ordered and pure crystal lattice.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Experiment Complete. What is the issue? NoCrystals No Crystals Formed Start->NoCrystals OiledOut Product 'Oiled Out' Start->OiledOut LowYield Yield is Low Start->LowYield StillImpure Product Still Impure Start->StillImpure Sol_BoilSolvent Boil off excess solvent and cool again. NoCrystals->Sol_BoilSolvent Is solution clear? Sol_ScratchSeed Scratch flask or add a seed crystal. NoCrystals->Sol_ScratchSeed Is solution cloudy/viscous? Sol_ReheatAddSolvent Reheat, add more solvent, and cool slowly. OiledOut->Sol_ReheatAddSolvent Sol_CheckLiquor Evaporate mother liquor to recover a second crop. LowYield->Sol_CheckLiquor Sol_Rerun Re-recrystallize with a different solvent system and ensure slow cooling. StillImpure->Sol_Rerun

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Scribd. Solvent Selection and Recrystallization Guide. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Available from: [Link]

  • Biocyclopedia. Problems in recrystallization. Available from: [Link]

  • Nvanbramer. Recrystallization1. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]

  • University of York. Problems with Recrystallisations. Available from: [Link]

  • ACS Omega. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (2022-04-15). Available from: [Link]

  • Reddit. Recrystallisation Help : r/Chempros. (2020-10-30). Available from: [Link]

  • ResearchGate. Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Available from: [Link]_

  • ChemBK. 4-Bromo-3-oxo-N-phenylbutanamide. (2024-04-09). Available from: [Link]

  • PMC. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Available from: [Link]

  • PubChem. 4-Bromo-3-oxo-N-phenylbutanamide. Available from: [Link]

  • Reddit. Recrystallization solvent for boc-L-Phenylalanine : r/Chempros. (2019-10-19). Available from: [Link]

  • PubChem. 4-Bromo-2,2-diphenylbutyronitrile. Available from: [Link]

  • ResearchGate. Appendix A. Properties, Purification, and Use of Organic Solvents. Available from: [Link]

  • PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017-04-10). Available from: [Link]

  • Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available from: [Link]

  • Chemsrc. 4-Bromo-3-oxo-N-phenylbutanamide. (2025-08-20). Available from: [Link]

  • Pharmaffiliates. CAS No : 1205-74-9 | Product Name : 4-Bromo-3-oxo-N-phenylbutanamide. Available from: [Link]

  • PubChem. 3-Oxo-4-phenylbutanenitrile. Available from: [Link]

Sources

Removing unreacted bromine from 3-oxo-2-phenylbutanenitrile mixtures

Technical Support Center: Bromine Remediation in -Keto Nitrile Systems

Executive Summary

The presence of unreacted elemental bromine (

chemical instabilitysafety hazards


This guide provides a self-validating workflow for the reductive quenching of bromine. We prioritize Sodium Bisulfite (


)

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: The organic layer remains orange/red after the first wash. Is the quench failed?

A: Not necessarily, but it indicates incomplete reduction. Bromine partitions strongly into organic solvents (DCM, Chloroform). The quenching reaction occurs at the aqueous-organic interface .

  • Diagnosis: If the aqueous layer is clear but the organic layer is red, mass transfer is the bottleneck.

  • Solution: Increase agitation vigor to maximize interfacial surface area. If the color persists after 5 minutes of vigorous stirring, add a second aliquot of reducing agent.

Q2: I see a fine yellow precipitate forming during the quench. What is it?

A: This is likely elemental sulfur (

Sodium Thiosulfate
  • Mechanism:

    
    .
    
  • Correction: Switch to Sodium Bisulfite (

    
    )  or Sodium Metabisulfite (
    
    
    )
    . These agents are stable in acidic media and do not precipitate sulfur.
Q3: My yield of 3-oxo-2-phenylbutanenitrile is lower than expected. Did the quench hydrolyze it?

A: Possible, but unlikely if temperature was controlled.

  • Risk Factor:

    
    -keto nitriles are susceptible to hydrolysis (to amides/acids) or retro-Claisen cleavage under strongly basic conditions or high heat.
    
  • Prevention: Ensure the quench is exothermic-controlled . Add the reducing agent slowly with an ice bath to keep

    
    . Avoid using Sodium Hydroxide (
    
    
    ) to neutralize acid until after the bromine is fully quenched and the bulk acid is removed.

Part 2: Standard Operating Procedure (SOP)

Protocol: Reductive Biphasic Quench

Objective: Convert lipophilic, toxic


Reagents Required
ReagentConcentrationRole
Sodium Bisulfite (

)
10% w/v Aqueous Sol.Primary Reducing Agent
Sodium Thiosulfate (

)
10% w/v Aqueous Sol.[1]Alternative (Only if pH > 4)
Brine (

)
SaturatedPhase separation enhancer
Dichloromethane (DCM) SolventExtraction solvent (if not already present)
Step-by-Step Workflow
  • Temperature Control: Cool the reaction mixture to

    
    . The quenching reaction is exothermic; uncontrolled heat can degrade the 
    
    
    -keto nitrile.
  • Preparation: Prepare a 10% aqueous solution of Sodium Bisulfite.

  • Addition: Add the bisulfite solution dropwise to the reaction mixture while stirring vigorously.

    • Visual Endpoint: The deep red/brown color of bromine should fade to a pale yellow or clear solution.[2]

  • Verification (Starch-Iodide Test):

    • Dip a glass rod into the organic layer and touch it to starch-iodide paper.

    • Blue/Black: Oxidant (

      
      ) still present. Continue quenching.
      
    • White/No Change: Quench complete.

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic layer.[2][3]

  • Acid Removal: If HBr was a byproduct, wash the organic layer with water, then saturated Sodium Bicarbonate (

    
    ) carefully (watch for 
    
    
    evolution), then Brine.

Part 3: Visualization & Mechanism

The Quenching Workflow

This diagram illustrates the logical flow of the purification process, highlighting critical decision points for phase separation and pH management.

QuenchWorkflowStartCrude Mixture(Organic + Br2 + HBr)CoolCool to 0-5°C(Prevent Degradation)Start->CoolAddAgentAdd 10% NaHSO3(Dropwise)Cool->AddAgentCheckColorVisual Check:Is Organic Layer Clear?AddAgent->CheckColorStarchTestStarch-Iodide TestCheckColor->StarchTestYes (Clear)MoreAgentAdd more NaHSO3CheckColor->MoreAgentNo (Red/Brown)SepFunnelPhase SeparationStarchTest->SepFunnelNegative (White)StarchTest->MoreAgentPositive (Blue)WashWash: Water -> NaHCO3 -> BrineSepFunnel->WashDryDry over MgSO4& ConcentrateWash->DryMoreAgent->AddAgent

Caption: Figure 1. Decision tree for the reductive quenching of bromine in organic mixtures.

Chemical Mechanism

The reduction of bromine by bisulfite is a redox process. The bisulfite ion is oxidized to sulfate, while bromine is reduced to bromide.

Reaction Equation:

Note: This reaction generates protons (

Part 4: Safety & Compliance

Hazard Identification
  • Bromine (

    
    ):  Highly corrosive, volatile lachrymator.[2] Causes severe skin burns and respiratory damage. All quenching must occur in a fume hood.
    
  • 3-oxo-2-phenylbutanenitrile: Irritant.[4][5] Avoid inhalation of dust/vapors.[4][5]

  • HBr (Byproduct): Corrosive gas/acid.

Waste Disposal[5]
  • Aqueous Phase: Contains bromide salts and sulfates. Generally safe for drain disposal after neutralization to pH 7, but check local regulations regarding bromide discharge.

  • Organic Phase: Dispose of as halogenated organic waste.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for organic workup procedures).
  • University of Rochester. (n.d.).[1] Workup for Removing Bromine or Iodine. Not Voodoo. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 244, Bromine. Retrieved October 26, 2023, from [Link]

Optimizing temperature conditions for alpha-bromo ketone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Thermal Conditions for


-Bromo Ketone Reactions 

Role: Senior Application Scientist Subject: Thermal Control Strategies for Synthesis, Reactivity, and Storage of


-Halo Ketones

Introduction: The Thermal Tightrope

Welcome to the technical guide for handling


-bromo ketones. As high-energy electrophiles, these intermediates are the "loaded springs" of heterocyclic synthesis. Their dual reactivity—susceptible to both nucleophilic attack and base-induced elimination—makes temperature the single most critical variable in your experimental design.

This guide moves beyond generic protocols to explain the thermodynamic and kinetic decisions driving your chemistry.[1][2] We will address the three phases of the molecule's lifecycle: Creation (Bromination), Utilization (Substitution/Cyclization), and Preservation (Storage).

Module 1: Synthesis & Regioselectivity (The "Making" Phase)

Q: I am brominating an unsymmetrical ketone. How does temperature dictate which isomer I get?

A: Temperature is the switch between Kinetic and Thermodynamic control.[1][3]

In unsymmetrical ketones, you have two potential enol/enolate intermediates.[4] The regioselectivity depends entirely on whether you allow the system to equilibrate.

  • Kinetic Control (Low Temperature, -78°C):

    • Mechanism: Irreversible deprotonation of the least hindered proton.

    • Conditions: Requires a bulky, non-nucleophilic base (e.g., LDA, LiHMDS) at cryogenic temperatures.

    • Why -78°C? At this temperature, the base removes the most accessible proton (fastest rate). The lack of thermal energy prevents the resulting enolate from equilibrating to the more stable (more substituted) form.

    • Result: Bromination occurs at the less substituted position.

  • Thermodynamic Control (Higher Temperature, 0°C to Reflux):

    • Mechanism: Reversible formation of the most stable enol/enolate (most substituted alkene).[5]

    • Conditions: Acid catalysis (e.g.,

      
      /AcOH) or weak bases at room temperature.
      
    • Why Heat? Thermal energy overcomes the activation barrier for equilibration, allowing the system to find the lowest energy state (Zaitsev-like product).

    • Result: Bromination occurs at the more substituted position.[6]

Troubleshooting Matrix: Bromination Anomalies
SymptomProbable Thermal CauseCorrective Action
Mixture of regioisomers Temperature rose above -60°C during base addition (Kinetic attempt).Ensure slow addition of ketone to base; maintain internal temp < -70°C.
Poly-bromination Reaction temperature too high; reaction rate > selectivity.Cool reaction to 0°C; switch from

to milder agents like NBS or PTAB.
No Reaction Temperature too low for enolization (Acidic conditions).Acid-catalyzed bromination often requires an induction period or slight warming (RT) to initiate enol formation.
Visualization: Thermal Control of Regioselectivity

BrominationControl Ketone Unsymmetrical Ketone KineticPath Kinetic Path (-78°C, LDA) Ketone->KineticPath ThermoPath Thermodynamic Path (0°C - Reflux, Acid) Ketone->ThermoPath LessSub Less Substituted Enolate (Kinetic) KineticPath->LessSub Fast Deprotonation MoreSub More Substituted Enol (Thermodynamic) ThermoPath->MoreSub Equilibration LessSub->MoreSub Warming (> -50°C) ProdA Product A: Less Substituted alpha-Bromo Ketone LessSub->ProdA + Bromine Source ProdB Product B: More Substituted alpha-Bromo Ketone MoreSub->ProdB + Bromine Source

Figure 1: Decision tree for regioselective bromination based on thermal energy input.

Module 2: Reactivity & Cyclization (The "Using" Phase)

Q: My Hantzsch thiazole synthesis yield is low, and I see unsaturated byproducts. Is reflux always necessary?

A: No. While classical protocols call for reflux (ethanol/methanol), high heat often favors Elimination over Substitution .

  • The Competition (

    
     vs. E2): 
    
    • Substitution (

      
      ):  The desired pathway for thiazole formation (attack of sulfur on the 
      
      
      
      -carbon). This is enthalpy-driven and proceeds well at lower temperatures (RT to 50°C).
    • Elimination (E2): The side reaction leading to

      
      -unsaturated ketones.[6] This is entropy-driven (creating 2 molecules from 1, or increasing freedom). High temperatures (
      
      
      
      ) magnify the entropy term, making elimination thermodynamically favorable.[7]
  • The Favorskii Risk:

    • If your reaction involves a strong base and high heat, the

      
      -bromo ketone may undergo the Favorskii Rearrangement , contracting the ring or forming esters/acids instead of your heterocycle.
      

Recommended Protocol: Low-Temperature Hantzsch Synthesis Standard Reflux vs. Optimized Conditions

  • Dissolve

    
    -bromo ketone and thioamide in Ethanol or IPA.
    
  • Add a mild scavenger (e.g.,

    
    ) if the amine is acid-sensitive.
    
  • Condition A (Standard): Heat to 60-80°C. Risk: Elimination byproducts.

  • Condition B (Optimized): Stir at Room Temperature (25°C) for 12-24h OR use Ultrasonication at RT for 30-60 mins.

    • Why? Ultrasonication provides localized energy for the substitution without raising the bulk temperature enough to trigger extensive elimination or rearrangement.

Visualization: Reaction Fate Pathways

ReactionFate Start alpha-Bromo Ketone + Nucleophile PathSN2 Path 1: Substitution (SN2) (Moderate Temp < 60°C) Start->PathSN2 PathE2 Path 2: Elimination (E2) (High Temp > 80°C) Start->PathE2 PathFav Path 3: Favorskii Rearr. (Base + Heat) Start->PathFav Target Target Heterocycle (e.g., Thiazole) PathSN2->Target Byprod1 alpha,beta-Unsaturated Ketone (Impurity) PathE2->Byprod1 Byprod2 Ester/Acid (Rearranged) PathFav->Byprod2

Figure 2: Thermal competition between substitution (desired) and elimination/rearrangement (undesired).

Module 3: Storage & Stability (The "Keeping" Phase)

Q: My


-bromo ketone turned black/dark brown in the freezer. What happened? 

A: You are witnessing autocatalytic decomposition.


-Bromo ketones are thermally unstable and lachrymatory.
  • The Mechanism: Trace amounts of water or light hydrolysis release HBr .

  • The Cycle: HBr is a catalyst for further enolization and degradation (polymerization or condensation). This reaction is exothermic; once it starts, heat builds up, accelerating the decay (Arrhenius equation).

Storage Protocol:

ParameterSpecificationReason
Temperature -20°C to -80°C Arrhenius kinetics: Lowering temp slows the rate of HBr elimination and polymerization.
Atmosphere Argon/Nitrogen Excludes moisture to prevent initial hydrolysis (HBr formation).
Additive Acid Scavenger Storing over a small amount of solid

or MgO can neutralize trace HBr (use with caution depending on substrate sensitivity).
Container Amber Glass Prevents photolytic cleavage of the C-Br bond (radical formation).

References

  • Regioselectivity & Kinetic Control

    • Mechanism of alpha-halogenation of ketones (Kinetic vs Thermodynamic). Chemistry Stack Exchange. Available at: [Link]

    • Kinetic vs. Thermodynamic Control of Enolates. RSC Blogs. Available at: [Link]

  • Substitution vs. Elimination (Hantzsch Synthesis)

    • Optimization of Hantzsch Thiazole Synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

    • Elimination vs Substitution Thermodynamics.[7][8] ChemGuide. Available at: [Link]

  • Favorskii Rearrangement

    • Favorskii Rearrangement Mechanism.[9][10][11] Organic Chemistry Portal.[10] Available at: [Link]

  • Stability & Storage

Sources

Resolving solubility issues of CAS 5469-26-1 in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Handling Guide for CAS 5469-26-1

Topic: Resolving Solubility and Stability Issues of 1-Bromopinacolone (CAS 5469-26-1) in Polar Solvents Chemical Identity: 1-Bromopinacolone (1-Bromo-3,3-dimethyl-2-butanone) Audience: Medicinal Chemists, Process Engineers, and Biological Assay Developers.[1][2][3]

Executive Summary & Chemical Profile

CAS 5469-26-1 , commonly known as 1-Bromopinacolone , is an


-bromo ketone widely used as a synthetic intermediate for triazole antifungals and as a reversible inhibitor of acetylcholinesterase.[1][2][3][4][5][6]

Users frequently encounter "solubility" issues that are actually stability or phase-transfer challenges.[1][2][3][7] As a lipophilic alkyl halide, it is practically insoluble in water.[3][7] Furthermore, its electrophilic nature makes it reactive toward nucleophilic polar solvents (like alcohols and DMSO) under specific conditions, leading to degradation rather than simple dissolution.[3][7]

Physicochemical Snapshot:

Property Data Implication for Solubility
State Liquid (mp -10°C) Oils may form emulsions rather than true solutions in water.[1][2][3]
LogP ~2.1 (Lipophilic) High affinity for organic solvents; poor aqueous solubility.[2][3][7]
Density 1.33 g/mL Sinks in water; requires vigorous agitation or surfactant to disperse.[2][3][7]

| Reactivity | Strong Electrophile | Susceptible to hydrolysis (water), solvolysis (alcohols), and oxidation (DMSO).[3] |

Troubleshooting Guide: Solubility & Stability

Issue 1: "The compound forms an oily droplet at the bottom of my aqueous buffer."

Diagnosis: 1-Bromopinacolone is hydrophobic and denser than water.[1][2][3][7] It will not dissolve directly in aqueous media (PBS, cell culture media) at useful concentrations (>10 µM).[3][7] Solution: Use a Cosolvent System or Surfactant .[1][2][3][7]

  • Protocol: Dissolve the neat liquid in anhydrous DMSO or Ethanol to create a 1000x stock solution (e.g., 100 mM).

  • Execution: Slowly add the stock to the vortexing aqueous buffer. Ensure the final solvent concentration is <1% (v/v) to minimize toxicity in biological assays.[3][7]

  • Advanced: For higher concentrations (>1 mM), use Tween-80 (0.1%) or HP-

    
    -Cyclodextrin  to stabilize the dispersion.[1][2][3]
    
Issue 2: "My DMSO stock solution turned yellow and smells like rotten cabbage."

Diagnosis: Kornblum Oxidation .

  • In the presence of DMSO (especially if heated or stored for long periods),

    
    -bromo ketones can undergo oxidation to form dicarbonyls, releasing dimethyl sulfide (DMS)—which causes the foul odor.
    
  • Reaction:

    
    Solution: 
    
  • Do NOT store 1-Bromopinacolone in DMSO for extended periods (>24 hours).[1][2][3][7]

  • Prepare Fresh: Make DMSO stocks immediately before use.

  • Alternative: Use Dimethylacetamide (DMA) or Acetonitrile for longer-term storage of stock solutions, as they are less prone to oxidative side reactions.[1][2][3]

Issue 3: "The compound degrades in Methanol or Ethanol."

Diagnosis: Solvolysis/Ketalization .

  • Primary alcohols are nucleophiles.[3][7] Over time, they can displace the bromide (solvolysis) or attack the ketone (ketal formation), especially if the solution becomes acidic due to trace HBr liberation. Solution:

  • Use Isopropanol (sterically hindered) if an alcohol is required.[2][3][7]

  • Keep alcoholic solutions neutral and cold (-20°C) .[1][2][3][7]

Decision Tree: Solvent Selection & Handling

The following workflow illustrates the logical path for selecting the correct solvent system based on your experimental needs.

G Start Start: 1-Bromopinacolone (Neat Liquid) Target What is your target application? Start->Target BioAssay Biological Assay (Aqueous Buffer) Target->BioAssay Synthesis Organic Synthesis Target->Synthesis SolventChoice Select Carrier Solvent BioAssay->SolventChoice NonPolar DCM / Ethyl Acetate Synthesis->NonPolar Best Stability DMSO DMSO (Anhydrous) SolventChoice->DMSO Preferred Ethanol Ethanol/Methanol SolventChoice->Ethanol Alternative Warning1 CRITICAL: Use Fresh. Avoid Storage >24h (Risk: Kornblum Ox) DMSO->Warning1 Warning2 Risk: Solvolysis Keep Cold (-20°C) Ethanol->Warning2 FinalAq Dilute 1000x into Buffer (Final <1% DMSO) Warning1->FinalAq Warning2->FinalAq

Caption: Solvent selection logic emphasizing stability risks in polar aprotic (DMSO) and protic (Alcohol) solvents.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave an aqueous solution of 1-Bromopinacolone? A: Absolutely Not. The compound is thermally unstable and susceptible to hydrolysis.[1][2][3] Autoclaving will result in the formation of 1-hydroxy-3,3-dimethyl-2-butanone and HBr (acidic degradation).[1][2][3] Sterilize by filtration (0.22 µm PTFE filter) using a solvent stock, then dilute into sterile media.

Q2: Why does my solution become acidic over time? A: Decomposition of 1-Bromopinacolone releases Hydrogen Bromide (HBr) .[1][2][3]

  • Mechanism:[1][2][3][8] Hydrolysis or elimination reactions release bromide ions which form HBr in protic media.[3][7]

  • Remedy: For sensitive assays, include a buffer (e.g., HEPES, MOPS) with sufficient capacity to neutralize trace acid formation.[3]

Q3: Is this compound a lachrymator? A: Yes. Like many


-halo ketones, it is a potent eye and respiratory irritant.[1][2][3]
  • Safety: Always handle neat liquid and concentrated stocks in a fume hood .[2][3][7]

  • Spill: Neutralize spills with dilute aqueous ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.[3][7]

Validated Solubilization Protocol (Biological Assay)

Objective: Prepare a 100 µM working solution in PBS (pH 7.4).

  • Stock Preparation (100 mM):

    • Weigh 17.9 mg of 1-Bromopinacolone (Density 1.33, so ~13.5 µL).[1][2][3]

    • Dissolve in 1.0 mL of anhydrous DMSO (freshly opened or stored over molecular sieves).

    • Checkpoint: Solution should be clear and colorless.[3][7] Yellowing indicates decomposition.[3][7]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute stock 1:10 in DMSO to create a 10 mM substock.[3][7] This improves pipetting accuracy for the final step.[3][7]

  • Final Dilution (100 µM):

    • Place 9.9 mL of PBS (pre-warmed to 37°C if applicable) in a vortexing tube.

    • Inject 100 µL of the 10 mM DMSO substock directly into the center of the vortex.[3][7]

    • Result: A clear solution or very fine suspension.[3][7]

    • Stability:[1][2][3][7][8][9] Use within 4 hours .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21642, 1-Bromopinacolone.[1][2][3][7] Retrieved from [Link][2][3]

  • Kornblum, N., et al. (1959). A New and Selective Method of Oxidation.[3][7] Journal of the American Chemical Society.[3][7][10] (Foundational reference for DMSO instability).

Sources

Validation & Comparative

A Comparative Guide to TLC Visualization Techniques for the Detection of Amines: A Focus on N-(3-Aminopropyl)morpholine (CAS 123-00-2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of various thin-layer chromatography (TLC) visualization techniques for the detection of aliphatic amines, with a specific focus on N-(3-aminopropyl)morpholine (CAS 123-00-2). While the initial query referenced CAS 5469-26-1 (1-Bromopinacolone), the context of TLC visualization strongly suggests an interest in amine-containing compounds. N-(3-aminopropyl)morpholine, possessing both a primary and a tertiary amine, serves as an excellent model compound to evaluate the selectivity and efficacy of different staining agents.

This document is intended for researchers, scientists, and professionals in drug development who rely on TLC as a rapid, versatile, and cost-effective analytical tool for monitoring reactions, assessing purity, and identifying compounds containing amine functionalities.

Introduction: The Significance of Amine Detection in Pharmaceutical and Chemical Synthesis

Aliphatic and aromatic amines are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and specialty chemicals. Their detection and identification at various stages of research and development are critical for ensuring reaction completion, product purity, and process control. Thin-layer chromatography is a ubiquitous technique for this purpose due to its simplicity and speed. However, as most aliphatic amines lack a UV chromophore, post-chromatographic derivatization with a visualizing agent is essential for their detection.

The choice of an appropriate visualization reagent is paramount and depends on the specific amine's structure (primary, secondary, or tertiary), the desired sensitivity, and the need for selective detection in the presence of other functional groups. This guide will explore the mechanisms, protocols, and comparative performance of several common TLC stains for the detection of compounds like N-(3-aminopropyl)morpholine.

Experimental Framework: A Validated TLC System for Amine Analysis

To ensure reproducible and comparable results, a standardized TLC protocol should be established. The following provides a robust starting point for the analysis of N-(3-aminopropyl)morpholine and similar aliphatic amines.

TLC Plate Selection
  • Stationary Phase: Silica gel 60 F₂₅₄ plates are recommended. The F₂₅₄ indicator allows for the quenching of fluorescence under short-wave UV light (254 nm) if any UV-active impurities are present, though the target analyte itself is not expected to be UV-active.[1][2]

Mobile Phase Selection

The choice of eluent is critical for achieving optimal separation. For basic compounds like amines on silica gel, a mobile phase containing a small amount of a basic modifier is often necessary to prevent tailing and ensure good spot shape.

  • Recommended Mobile Phase: A mixture of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 85:15:1, v/v/v) is a common starting point. The ratio can be adjusted to achieve an optimal Rf value (typically between 0.3 and 0.7).

Sample Preparation and Application
  • Sample Solution: Prepare a stock solution of N-(3-aminopropyl)morpholine in methanol or ethanol at a concentration of approximately 1 mg/mL. Create a series of dilutions to determine the limit of detection for each visualization agent.

  • Application: Apply 1-2 µL of the sample solution to the TLC plate using a capillary tube or a micropipette. Ensure the spots are small and compact for better resolution.

Comparative Analysis of TLC Visualization Techniques

The following sections provide a detailed comparison of several widely used visualization reagents for the detection of primary and tertiary amines.

Ninhydrin: The Gold Standard for Primary Amines

Ninhydrin is arguably the most common reagent for detecting amino acids and primary amines on TLC plates.[3][4][5][6][7][8]

  • Mechanism of Action: Ninhydrin reacts with the primary amino group of N-(3-aminopropyl)morpholine to form a highly colored condensation product known as Ruhemann's purple.[4] This reaction is highly specific to primary and, to a lesser extent, secondary amines. Tertiary amines do not react with ninhydrin.[6]

  • Expected Outcome: A distinct purple or pink spot will be observed for N-(3-aminopropyl)morpholine due to the presence of its primary amine functionality.[4][9]

  • Workflow Diagram:

    Ninhydrin_Workflow TLC Developed & Dried TLC Plate Spray Spray with Ninhydrin Reagent TLC->Spray Heat Heat at 100-120°C for 2-10 min Spray->Heat Visualize Observe Purple/Pink Spot Heat->Visualize

    Caption: TLC Visualization Workflow using Ninhydrin Reagent.

Dragendorff's Reagent: Selective for Tertiary Amines and Alkaloids

Dragendorff's reagent is a classic choice for the detection of alkaloids and other nitrogen-containing compounds, particularly tertiary amines.[9][10][11][12][13]

  • Mechanism of Action: The reagent consists of a solution of potassium bismuth iodide. In an acidic environment, the tertiary amine of N-(3-aminopropyl)morpholine will be protonated. This cationic species then forms an ion pair with the large tetraiodobismuthate(III) anion ([BiI₄]⁻), resulting in the precipitation of an insoluble, colored complex.[11][12]

  • Expected Outcome: An orange to reddish-brown spot will appear, indicating the presence of the tertiary morpholine nitrogen.[11][14]

  • Workflow Diagram:

    Dragendorff_Workflow TLC Developed & Dried TLC Plate Spray Spray with Dragendorff's Reagent TLC->Spray Visualize Observe Orange/Red-Brown Spot Spray->Visualize

    Caption: TLC Visualization Workflow using Dragendorff's Reagent.

Iodine Vapor: A General, Non-Destructive Method

Iodine vapor is a simple and semi-non-destructive method for visualizing a wide range of organic compounds.[1][2][15][16]

  • Mechanism of Action: Iodine has a high affinity for many organic compounds, forming colored complexes.[1] It is particularly effective for unsaturated and aromatic compounds, but also works for many nitrogen- and oxygen-containing compounds through the formation of charge-transfer complexes.

  • Expected Outcome: Exposure to iodine vapor will result in the appearance of brown spots on a lighter yellow-brown background.[1][16] The spots are often transient and should be circled with a pencil for a permanent record.[16]

  • Workflow Diagram:

    Iodine_Workflow TLC Developed & Dried TLC Plate Expose Place in Iodine Vapor Chamber TLC->Expose Visualize Observe Brown Spots Expose->Visualize

    Caption: TLC Visualization Workflow using Iodine Vapor.

Potassium Permanganate Stain: A Strong Oxidizing Agent

The potassium permanganate (KMnO₄) stain is a general-purpose visualizing agent that reacts with compounds that can be oxidized.[10][14][15][16][17][18]

  • Mechanism of Action: The permanganate ion (MnO₄⁻) is a strong oxidizing agent with a deep purple color. When it reacts with an oxidizable functional group, it is reduced to manganese dioxide (MnO₂), which is a brown precipitate. Amines are susceptible to oxidation, and thus will react with the permanganate stain.

  • Expected Outcome: The TLC plate will have a purple background, and the spots corresponding to N-(3-aminopropyl)morpholine will appear as yellow to brown spots against this background.[14][16][18] This stain is very sensitive but can be less specific as other oxidizable functional groups like alcohols and alkenes will also react.[16][17]

  • Workflow Diagram:

    Permanganate_Workflow TLC Developed & Dried TLC Plate Dip Dip in KMnO₄ Stain Solution TLC->Dip Heat Gentle Heating (Optional) Dip->Heat Visualize Observe Yellow/Brown Spots on Purple Background Heat->Visualize

    Caption: TLC Visualization Workflow using Potassium Permanganate Stain.

Performance Comparison Summary

Visualization ReagentTarget FunctionalityColor of SpotSpecificitySensitivityPermanence of Stain
Ninhydrin Primary AminesPurple/Pink[9]High for primary amines[6]HighPermanent
Dragendorff's Reagent Tertiary Amines, AlkaloidsOrange/Red-Brown[14]High for tertiary amines[11]ModeratePermanent
Iodine Vapor General, Unsaturated CompoundsBrown[1][16]LowModerateFades quickly[16]
Potassium Permanganate Oxidizable Groups (including all amines)Yellow/Brown on Purple[14][16]Low[16][17]HighFades over time[17]

Detailed Experimental Protocols

Preparation of Ninhydrin Spray Reagent
  • Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol.[7]

  • For enhanced sensitivity, add 3 mL of glacial acetic acid to the solution.[7][15]

  • Store the reagent in a dark bottle.

  • Application: Spray the dried TLC plate evenly with the ninhydrin solution.[9] Heat the plate at 100-120°C for a few minutes until the colored spots appear.[9]

Preparation of Dragendorff's Reagent

This reagent is typically prepared as two separate stock solutions that are mixed before use.

  • Solution A: Dissolve 1.7 g of basic bismuth nitrate and 20 g of tartaric acid in 80 mL of water.[9]

  • Solution B: Dissolve 16 g of potassium iodide in 40 mL of water.[9]

  • Stock Solution: Mix equal volumes of Solution A and Solution B. This stock solution is stable for several weeks when refrigerated.[9]

  • Spray Reagent: Before use, mix 5 mL of the stock solution with 10 g of tartaric acid and 50 mL of water.[9]

  • Application: Spray the dried TLC plate with the reagent. Orange to red-brown spots will appear at room temperature.

Iodine Vapor Visualization
  • Place a few crystals of solid iodine at the bottom of a sealed TLC chamber or a wide-mouthed jar with a lid.[1][16] Adding some silica gel to the chamber can help create a more uniform vapor environment.[1]

  • Application: Place the dried TLC plate inside the chamber and close the lid.[1] The spots will become visible as brown areas within a few minutes.[1] Remove the plate and circle the spots with a pencil as they will fade over time.[16]

Preparation of Potassium Permanganate Stain
  • Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of water.[16][18]

  • Store the solution in a dark bottle. The stain is typically stable for about 3 months.[18]

  • Application: Briefly dip the dried TLC plate into the staining solution. The spots of oxidizable compounds will appear as yellow to brown areas on a purple background.[14][16] Gentle heating can sometimes accelerate the color development for less reactive compounds.[16][18]

Conclusion and Recommendations

For the comprehensive detection of a molecule like N-(3-aminopropyl)morpholine, which contains both primary and tertiary amine functionalities, a multi-reagent approach is highly recommended.

  • For specific identification of the primary amine , Ninhydrin is the reagent of choice due to its high specificity and sensitivity, yielding a characteristic purple spot.

  • To confirm the presence of the tertiary morpholine ring , Dragendorff's reagent is ideal, producing a distinct orange to red-brown precipitate.

  • Potassium permanganate serves as a highly sensitive, general screening tool that will detect the presence of the amine compound, although it lacks the specificity to distinguish between the amine types or from other oxidizable functionalities.

  • Iodine vapor is a quick and easy initial visualization method, but its transient nature and lower sensitivity for saturated aliphatic amines make it less reliable than the other chemical stains for this specific application.

By employing a combination of these visualization techniques, researchers can confidently identify and characterize amine-containing compounds on a TLC plate, leveraging the unique selectivity of each reagent to gain a more complete understanding of their sample.

References

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved February 15, 2026, from [Link]

  • TLC Stains. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chromatography: TLC Stains/Dips. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Ninhydrin spray solution. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]

  • NINHYDRIN SPRAY REAGENT FOR TLC. (n.d.). Loba Chemie. Retrieved February 15, 2026, from [Link]

  • TLC Stains Preparation. (2011, June 28). ChemicalDesk.Com. Retrieved February 15, 2026, from [Link]

  • Elgubbi, H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition, 1(3), 128-131. Retrieved February 15, 2026, from [Link]

  • NINHYDRIN SOLUTION FOR TLC SPRAY. (n.d.). DUBI CHEM. Retrieved February 15, 2026, from [Link]

  • LibreTexts, C. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved February 15, 2026, from [Link]

  • TLC stains. (n.d.). REACH Devices. Retrieved February 15, 2026, from [Link]

  • Application of the Iodine-Azide Procedure for Detection of Biogenic Amines in TLC. (2009).
  • TLC stains for amines. (2011, September 4). ChemicalDesk.Com. Retrieved February 15, 2026, from [Link]

  • How does the Dragendorff reagent work for detecting Alkaloids? (2014, February 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • TLC Staining solutions. (2006, September 27). Org Prep Daily. Retrieved February 15, 2026, from [Link]

  • TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Aman, D. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! Dr. Aman's Chemistry. Retrieved February 15, 2026, from [Link]

  • Raal, A., et al. (2020). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. Pharmazie, 75(7), 300-306.
  • Dyeing Reagents for Thin-Layer and Paper Chromatography. (n.d.). The Sarpong Group. Retrieved February 15, 2026, from [Link]

  • LibreTexts, C. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Kato, N., & Ogamo, A. (2001). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Science & Justice, 41(4), 239-244.
  • Stains for Developing TLC Plates. (n.d.). Retrieved February 15, 2026, from [Link]

  • N-(3-Aminopropyl)morpholine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

Comparative Guide: Elemental Analysis Validation for 4-Bromo-3-oxo-2-phenylbutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Nitriles

Executive Summary & The Analytical Challenge

Validating the purity of 4-Bromo-3-oxo-2-phenylbutanenitrile (


) presents a distinct set of challenges compared to standard organic molecules. As a precursor often utilized in complex heterocyclic synthesis, its purity is critical for yield reproducibility.

The core analytical challenge lies in the molecule's dual functionality:

  • The Bromine Substituent: Halogens (Cl, Br, I) interfere with standard combustion analysis sensors unless specifically trapped. They can poison catalysts and mimic other gases (like

    
     or 
    
    
    
    ) in detection systems.
  • The Nitrile Group: Nitriles (

    
    ) are thermally stable and occasionally resistant to complete combustion, leading to low nitrogen recovery if oxidation temperatures are insufficient.
    

This guide compares the industry "Gold Standard" (Combustion Analysis with Halogen Modification) against the modern orthogonal alternative (Quantitative NMR), providing a validated workflow for researchers.

Primary Method: Combustion Analysis (CHNS) with Silver Trap

Combustion analysis remains the primary method for bulk purity validation because it assesses the entire sample mass, not just the soluble fraction. However, for 4-Bromo-3-oxo-2-phenylbutanenitrile , a standard CHNS setup will fail.

The "Silver Trap" Modification

Standard combustion converts Carbon to


, Hydrogen to 

, and Nitrogen to

. Without modification, Bromine gas (

) generated during combustion will pass through to the detector, causing significant positive errors in the Nitrogen or Sulfur channels.

The Fix: You must utilize a reduction tube packed with Silver Wool (Ag) .

  • Mechanism:

    
    
    
  • Placement: The silver wool is placed at the exit of the combustion zone (approx. 700-800°C). This quantitatively scrubs the halogen from the gas stream before it reaches the thermal conductivity detector (TCD).

Experimental Protocol A: CHNS Analysis

Objective: Determine mass % of C, H, and N within


 of theoretical values.
  • Sample Preparation:

    • Dry the sample in a vacuum desiccator (

      
       or high-vacuum) for 4 hours to remove occluded solvent. Note: This compound can be hygroscopic; moisture will artificially inflate %H and decrease %C/N.
      
    • Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability

      
       mg). Fold the capsule air-tight.
      
  • Instrument Configuration:

    • Furnace Temp:

      
       (High temp required for nitrile bond rupture).
      
    • Oxygen Boost: Set oxygen injection to 5–10 seconds to ensure complete oxidation of the phenyl ring.

    • Crucial Step: Ensure the reduction tube contains fresh Silver Wool.

  • Calibration:

    • Run a conditioning blank.

    • Calibrate using a standard with similar heteroatom content, such as Sulfanilamide or Acetanilide (though Acetanilide lacks Br, it validates the C/H/N ratio).

Data Interpretation: Theoretical vs. Experimental

Molecular Formula:


Molecular Weight:  238.08  g/mol 
ElementTheoretical Mass %Acceptable Range (

)
Common Failure ModeDiagnosis
Carbon 50.45% 50.05 – 50.85%Low (< 49.5%)Incomplete combustion (soot formation) or wet sample.
Hydrogen 3.39% 2.99 – 3.79%High (> 4.0%)Solvent/Moisture contamination.
Nitrogen 5.88% 5.48 – 6.28%Low (< 5.0%)Nitrile resistance; increase

dose.
Bromine 33.56%N/A (calc)InterferenceIf N is abnormally high, Br was not trapped.

Orthogonal Method: Quantitative NMR (qNMR)[1][2]

While CHNS confirms elemental ratios, it cannot distinguish between the target molecule and an isomer, nor can it easily quantify inorganic salts (which don't combust). qNMR is the superior method for determining absolute organic purity.

Why qNMR?

qNMR relies on the principle that the integrated signal intensity is directly proportional to the number of nuclei.[1] By adding a known amount of a high-purity Internal Standard (IS), we can calculate the precise mass purity of the analyte without a calibration curve.

Experimental Protocol B: qNMR Workflow
  • Internal Standard Selection:

    • Choice: Maleic Acid (Singlet at

      
       6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet at 
      
      
      
      6.1 ppm).
    • Reasoning: The target molecule has aromatic protons (7.0–7.5 ppm) and aliphatic protons near the ketone/nitrile (approx 3.5–4.5 ppm). We need an IS that falls in the "silent" region (5.5–6.5 ppm) to avoid overlap.

  • Sample Preparation:

    • Weigh exactly ~10 mg of 4-Bromo-3-oxo-2-phenylbutanenitrile (

      
      ).
      
    • Weigh exactly ~5 mg of Maleic Acid (TraceCERT® or similar, purity

      
      ) (
      
      
      
      ).
    • Dissolve both in 0.6 mL

      
       or 
      
      
      
      . Ensure complete dissolution.
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32 (Sufficient for S/N > 200).

  • Calculation:

    
    
    
    • 
      : Integrated Area[2]
      
    • 
      : Number of protons (e.g., 2 for Maleic Acid, user-selected for analyte)
      
    • 
      : Molar Mass[2][3]
      
    • 
      : Weighed mass[3][4]
      

Comparative Analysis Summary

The following table contrasts the three major analytical techniques for this specific brominated nitrile.

FeatureCombustion Analysis (CHNS) qNMR HRMS (High-Res Mass Spec)
Primary Utility Bulk Purity & StoichiometryAbsolute Organic Purity (Mass %)Molecular Formula Confirmation
Bromine Handling Requires Silver Trap No interference (if peaks separated)Identifiable via Isotope Pattern (

)
Sample Destructive? YesNoYes
Precision


Qualitative (Poor for quant)
Blind Spots Inorganic salts (ash), IsomersInorganic salts, Overlapping peaksDecomposition in source
Verdict Mandatory for Publication Best for Potency/Yield Calc Best for ID

Visualized Workflows

Diagram 1: The "Silver Trap" Combustion Workflow

This diagram illustrates the critical path for analyzing halogenated samples, highlighting the specific modification required for Bromine.

CombustionWorkflow Sample Sample: 4-Bromo-3-oxo... Weigh Microbalance (±0.001 mg) Sample->Weigh Combustion Combustion Furnace (980°C + O2) Weigh->Combustion HalogenTrap CRITICAL STEP: Silver Wool Trap (Removes Br2) Combustion->HalogenTrap Gases (CO2, H2O, N2, Br2) Reduction Reduction Tube (Cu, 600°C) HalogenTrap->Reduction Gases (No Br) Detection TCD Detector (N2, CO2, H2O) Reduction->Detection Result Data Output (%C, %H, %N) Detection->Result

Caption: Workflow for CHNS analysis of brominated compounds. The Silver Wool trap is the critical control point to prevent sensor poisoning.

Diagram 2: Validation Decision Matrix

When to use which method during the development of 4-Bromo-3-oxo-2-phenylbutanenitrile.

DecisionMatrix Start Synthesized Product (C10H8BrNO) CheckID Is Identity Confirmed? Start->CheckID HRMS Run HRMS (Check Br Isotope Pattern) CheckID->HRMS No CheckPurity Validation Goal? CheckID->CheckPurity Yes HRMS->CheckID Bulk Bulk Stoichiometry (Publication Standard) CheckPurity->Bulk Potency Absolute Potency (Yield/Bioassay) CheckPurity->Potency MethodEA Method: CHNS + Ag Trap Bulk->MethodEA MethodQNMR Method: qNMR (w/ Maleic Acid IS) Potency->MethodQNMR

Caption: Decision tree for selecting the appropriate validation method based on research goals (Identity vs. Bulk Purity vs. Potency).

References

  • BIPM. (2023). Quantitative NMR (qNMR) Internal Standard Reference Data. Bureau International des Poids et Mesures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Introduction to Combustion Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Halogen reactions with iron wool: Demonstration. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.